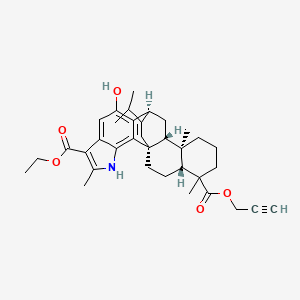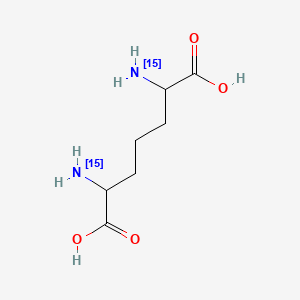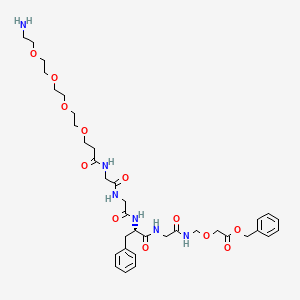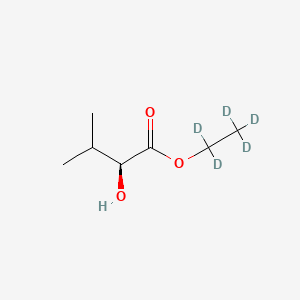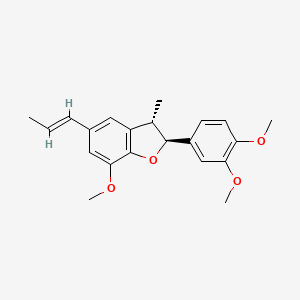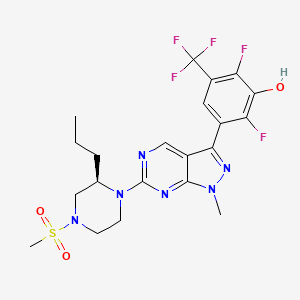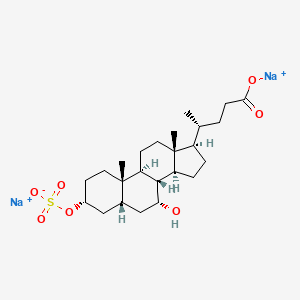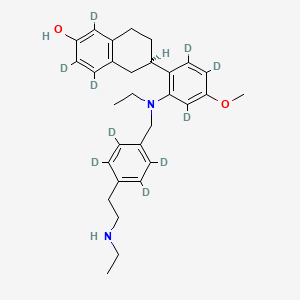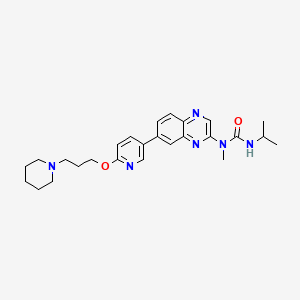
ATM Inhibitor-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATM Inhibitor-8 is a highly potent, selective, and orally active inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a serine/threonine kinase involved in the DNA damage response. This compound exhibits significant anti-tumor activity and has been studied extensively for its potential in cancer therapy .
Preparation Methods
The synthesis of ATM Inhibitor-8 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a quinoxalin urea derivative, followed by various functional group modifications to achieve the desired potency and selectivity . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
ATM Inhibitor-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoxalin ring, affecting the compound’s activity.
Reduction: Reduction reactions can alter the functional groups attached to the quinoxalin ring.
Substitution: Common reagents used in substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives
Scientific Research Applications
ATM Inhibitor-8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the DNA damage response and repair mechanisms.
Biology: Investigated for its role in modulating cellular responses to DNA damage.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
ATM Inhibitor-8 exerts its effects by inhibiting the ATM kinase, which plays a crucial role in the DNA damage response. By blocking ATM activity, the compound prevents the repair of DNA double-strand breaks, leading to increased DNA damage and cell death. This mechanism is particularly effective in cancer cells, which often rely on ATM for survival .
Comparison with Similar Compounds
ATM Inhibitor-8 is compared with other ATM inhibitors such as AZD0156, M3541, and M4076. While all these compounds target the ATM kinase, this compound is noted for its high potency and selectivity. Similar compounds include:
AZD0156: Another potent ATM inhibitor with similar applications in cancer therapy.
M3541 and M4076: Newer ATM inhibitors that have shown promise in preclinical studies.
This compound stands out due to its excellent oral bioavailability and strong anti-tumor activity, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C26H34N6O2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-methyl-1-[7-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]quinoxalin-2-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C26H34N6O2/c1-19(2)29-26(33)31(3)24-18-27-22-10-8-20(16-23(22)30-24)21-9-11-25(28-17-21)34-15-7-14-32-12-5-4-6-13-32/h8-11,16-19H,4-7,12-15H2,1-3H3,(H,29,33) |
InChI Key |
MZBVEJCJSWMSLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C)C1=CN=C2C=CC(=CC2=N1)C3=CN=C(C=C3)OCCCN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


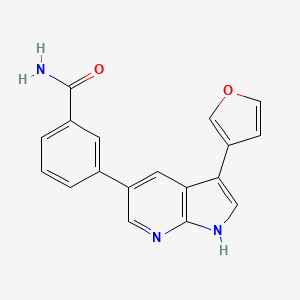
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
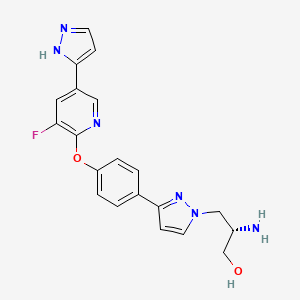
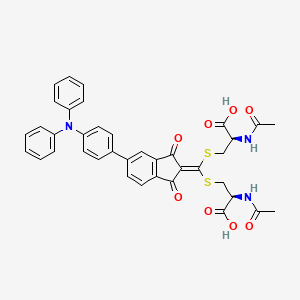
![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
